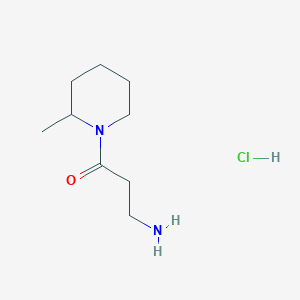

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride

Description

Historical Context of Piperidine Derivatives in Chemical Research

Piperidine derivatives have occupied a central position in organic chemistry research for over a century, establishing themselves as fundamental building blocks in synthetic chemistry. The significance of piperidine-containing compounds emerged in the late 19th century when researchers began recognizing their prevalence in natural alkaloids and their potential for pharmaceutical applications. The development of piperidine chemistry gained substantial momentum during the 20th century as chemists developed increasingly sophisticated methods for their synthesis and functionalization.

The historical evolution of piperidine derivative research demonstrates a progression from simple synthetic methods to complex multicomponent reactions and stereoselective syntheses. Early work by Guareschi in 1897 represented one of the first examples of multicomponent synthesis involving piperidine fragments, utilizing butanone, ethyl cyanoacetate, and ammonia to obtain cyclic imides. This foundational work established the groundwork for subsequent developments in piperidine chemistry that would span more than a century of research.

Contemporary research has expanded the scope of piperidine chemistry to encompass sophisticated synthetic methodologies including intramolecular radical cyclizations, reductive hydroamination cascades, and stereocontrolled multicomponent reactions. These advances have enabled the preparation of complex piperidine derivatives with precise stereochemical control, opening new avenues for pharmaceutical research and synthetic organic chemistry. The modern understanding of piperidine derivatives encompasses their roles as pharmacophores in drug discovery, synthetic intermediates in complex molecule preparation, and fundamental structural units in natural product chemistry.

Overview of Amino Ketone Chemistry

Amino ketone chemistry represents a fundamental area of organic chemistry that has gained increasing attention due to the biological significance and synthetic utility of these compounds. The β-aminoketone moiety, in particular, has been recognized as the basic skeleton of several important pharmaceutical compounds, including therapeutic agents for coronary disease and antidiabetic medications. The structural characteristics of amino ketones, featuring both nucleophilic amino groups and electrophilic carbonyl centers, make them versatile intermediates in organic synthesis.

The synthesis of amino ketones has evolved to encompass multiple strategic approaches, with the Mannich reaction serving as one of the most important methodologies. The Mannich reaction involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group using formaldehyde and primary or secondary amines, producing β-amino-carbonyl compounds known as Mannich bases. This three-component reaction has become instrumental in preparing complex amino ketone structures with high efficiency and selectivity.

Recent developments in amino ketone chemistry have expanded beyond traditional Mannich approaches to include multicomponent syntheses, catalytic asymmetric reactions, and novel cascade processes. These advanced methodologies have enabled the preparation of structurally diverse amino ketones with controlled stereochemistry and enhanced functional group compatibility. The chemistry of β-aminoketones has been particularly active in recent years, with researchers developing new synthetic strategies for accessing these compounds through condensation reactions, reductive hydroamination, carbonylative coupling, and other innovative approaches.

Academic Relevance and Scope of the Compound

This compound occupies a significant position within academic research due to its structural complexity and potential applications in various fields of chemistry. The compound combines multiple important chemical features: a substituted piperidine ring, an amino functional group, and a ketone moiety, making it an ideal subject for investigating structure-activity relationships and synthetic methodologies. Academic interest in this compound stems from its potential as a synthetic intermediate for more complex pharmaceutical molecules and its utility in studying reaction mechanisms involving amino ketones and piperidine derivatives.

The molecular structure of this compound provides researchers with opportunities to explore various chemical transformations and biological interactions. Its molecular formula of C₉H₁₈N₂O for the base compound and C₉H₁₉ClN₂O for the hydrochloride salt, with respective molecular weights of 170.25 grams per mole and 206.71 grams per mole, places it within an accessible range for synthetic manipulation. The presence of multiple functional groups allows for diverse chemical modifications, making it valuable for studying reaction selectivity and developing new synthetic protocols.

Current academic research involving similar piperidine-amino ketone compounds has demonstrated their importance in medicinal chemistry research, particularly in the development of central nervous system active compounds and other therapeutic agents. The compound serves as a model system for understanding the relationships between piperidine substitution patterns, amino ketone reactivity, and potential biological activity. This makes it particularly relevant for academic investigations aimed at developing new synthetic methodologies and exploring structure-function relationships in bioactive molecules.

Objectives of Comprehensive Chemical Investigation

The comprehensive investigation of this compound aims to establish a thorough understanding of its chemical properties, synthetic accessibility, and potential applications in research settings. The primary objective involves characterizing the compound's physical and chemical properties through systematic analysis of its molecular structure, stability profiles, and reactivity patterns under various conditions. This characterization will provide fundamental data necessary for future research applications and synthetic planning.

A secondary objective focuses on evaluating the compound's synthetic utility as a building block for more complex molecular structures. This investigation will examine the compound's participation in various chemical reactions typical of amino ketones, including oxidation, reduction, substitution, and condensation reactions. Understanding these reaction pathways will enable researchers to design efficient synthetic routes utilizing this compound as a key intermediate.

The investigation also aims to establish standardized protocols for the compound's synthesis, purification, and characterization. Given the various synthetic approaches available for preparing similar amino ketone piperidine derivatives, including multicomponent reactions and traditional step-wise syntheses, identifying optimal conditions for this specific compound will contribute to the broader field of synthetic organic chemistry. Additionally, the study seeks to correlate structural features with chemical behavior, providing insights that may inform the design of related compounds with enhanced properties or novel applications.

Properties

IUPAC Name |

3-amino-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8-4-2-3-7-11(8)9(12)5-6-10;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTFJOMJQKVHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-39-9 | |

| Record name | 1-Propanone, 3-amino-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of 2-methylpiperidine with a suitable aminopropanone precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation: Conversion to corresponding ketones or aldehydes.

- Reduction: Formation of secondary or tertiary amines.

- Substitution: Replacement of functional groups with other substituents.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Potassium permanganate |

| Reduction | Secondary/Tertiary Amines | Lithium aluminum hydride |

| Substitution | Substituted Derivatives | Nucleophiles |

Biology

The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors. It has potential applications in:

- Neuropharmacology: Investigating its effects on neurotransmitter systems, which may lead to the development of new therapeutic agents targeting neurological disorders.

- Enzyme Mechanisms: Serving as a model compound for studying enzyme interactions and mechanisms.

Medicine

Research indicates that this compound may have therapeutic potential. It is being explored as a precursor for drug development, particularly in the synthesis of novel pharmacological agents aimed at treating various diseases.

Case Study 1: Neuropharmacological Research

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated significant interactions that suggest potential use in treating anxiety disorders.

Case Study 2: Synthetic Applications

In a synthetic chemistry context, this compound was utilized as a building block for synthesizing complex piperidine derivatives that exhibit anti-cancer properties. Researchers reported high yields and purity when employing this compound in multi-step synthesis protocols.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in:

- Agrochemical formulations.

- Production of fine chemicals used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride

- CAS Number : 1220017-39-9

- Molecular Formula : C₉H₁₇ClN₂O

- Structural Features: A propanone backbone substituted with a 3-amino group and a 2-methylpiperidinyl moiety, forming a hydrochloride salt for enhanced stability and solubility .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl/Pyrrolidinyl Substituents

Key Observations :

- Aryl Modifications: Dyclonine’s 4-butoxyphenyl group enhances lipophilicity, favoring topical absorption, while Aldi-4’s 4-chlorophenyl group may improve enzyme inhibition via electron-withdrawing effects .

Cathinone Derivatives and CNS-Active Compounds

Key Observations :

- Amino Group Variations: The 3-amino group in the target compound contrasts with the methylamino group in MC and tert-butylamino group in bupropion, impacting CNS penetration and receptor selectivity .

ALDH Inhibitors and Enzyme-Targeted Analogues

Key Observations :

- Ring Size and Enzyme Binding : Aldi-1’s azepanyl (7-membered ring) vs. the target’s 2-methylpiperidinyl (6-membered) may influence ALDH binding affinity due to conformational flexibility .

- Electron-Donating/Withdrawing Groups : Aldi-2’s 3-fluoro-4-methoxyphenyl group enhances enzyme inhibition compared to the target’s unmodified aromatic region, suggesting opportunities for structural optimization .

Biological Activity

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 201.69 g/mol

- Structure : The compound features a piperidine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It has been shown to modulate the activity of various enzymes and receptors, influencing several biochemical pathways:

- Neurotransmitter Receptors : Compounds with similar structures have demonstrated activity at dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders .

- Enzymatic Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic processes critical for cellular function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation and induction of apoptosis |

| PC-3 (Prostate) | 0.15 | DNA topoisomerase inhibition |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects:

- Behavioral Studies : Animal models have shown that administration leads to significant alterations in behavior, indicative of its psychoactive properties. It exhibits effects similar to known antipsychotic agents, suggesting potential use in treating disorders such as schizophrenia .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Anticancer Activity :

- Neuropharmacological Assessment :

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride, and how can reaction conditions be optimized in academic laboratories?

Methodological Answer: The compound can be synthesized via the Mannich reaction , which involves a ketone, formaldehyde, and a secondary amine (here, 2-methylpiperidine). Key steps include:

- Amine selection : Use 2-methylpiperidine to introduce the methyl-piperidinyl moiety .

- Reaction conditions : Conduct the reaction in anhydrous ethanol or methanol under reflux (60–80°C) for 12–24 hours. Catalytic HCl can enhance protonation of intermediates .

- Purification : Crystallize the product using ethanol/diethyl ether mixtures. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity in research settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperidinyl ring (δ 1.2–2.8 ppm for methyl and piperidine protons) and the propanone backbone (δ 2.1–2.5 ppm for ketone protons) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point Analysis : Compare observed melting points (e.g., 161–165°C for analogous piperidinyl-propanone derivatives) to literature values .

Q. What safety protocols are critical when handling this compound in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

- Comparative Analysis : Standardize analytical methods (e.g., DSC for melting points) across labs to minimize variability .

- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., unreacted amines) that may alter melting behavior .

- Tautomerism Investigation : Employ H NMR in DMSO-d6 to identify enol-oxo tautomers, which can affect solubility and melting points .

Q. What strategies are used to study tautomeric behavior in derivatives of this compound?

Methodological Answer:

Q. What in vitro methodologies assess biological activity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Inhibition Assays :

- Receptor Binding Studies : Use radioligand displacement assays (e.g., H-labeled ligands) to determine binding affinity (K) for GPCRs .

Data Contradiction Analysis

Example Issue : Discrepancies in reported solubility in aqueous vs. organic solvents.

Resolution Workflow :

Solvent Screening : Test solubility in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol).

Particle Size Analysis : Use dynamic light scattering (DLS) to determine if aggregation affects solubility measurements .

Counterion Effects : Compare solubility of free base vs. hydrochloride salt forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.